N-[2-(cyanomethyl)-4-(thiophen-2-yl)-1,3-thiazol-5-yl]-4-methylbenzamide
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Overview
Description
N-[2-(cyanomethyl)-4-(thiophen-2-yl)-1,3-thiazol-5-yl]-4-methylbenzamide is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(cyanomethyl)-4-(thiophen-2-yl)-1,3-thiazol-5-yl]-4-methylbenzamide typically involves multiple steps, starting with the preparation of the thiazole and thiophene rings. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester, can be used to form the thiazole ring . The thiophene ring can be synthesized using the Paal-Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-[2-(cyanomethyl)-4-(thiophen-2-yl)-1,3-thiazol-5-yl]-4-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Halogenating agents, nucleophiles or electrophiles; reaction conditions vary based on the specific substitution.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding alcohols or amines.
Scientific Research Applications
N-[2-(cyanomethyl)-4-(thiophen-2-yl)-1,3-thiazol-5-yl]-4-methylbenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Mechanism of Action
The mechanism of action of N-[2-(cyanomethyl)-4-(thiophen-2-yl)-1,3-thiazol-5-yl]-4-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain kinases or enzymes involved in disease pathways, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Tipepidine: Contains a thiophene nucleus and is used as an antitussive agent.
Tiquizium Bromide: Another thiophene-containing compound with antispasmodic properties.
Uniqueness
N-[2-(cyanomethyl)-4-(thiophen-2-yl)-1,3-thiazol-5-yl]-4-methylbenzamide stands out due to its unique combination of functional groups and ring structures, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C17H13N3OS2 |
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Molecular Weight |
339.4 g/mol |
IUPAC Name |
N-[2-(cyanomethyl)-4-thiophen-2-yl-1,3-thiazol-5-yl]-4-methylbenzamide |
InChI |
InChI=1S/C17H13N3OS2/c1-11-4-6-12(7-5-11)16(21)20-17-15(13-3-2-10-22-13)19-14(23-17)8-9-18/h2-7,10H,8H2,1H3,(H,20,21) |
InChI Key |
OVQZUJHGJWAFQW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=C(N=C(S2)CC#N)C3=CC=CS3 |
Origin of Product |
United States |
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